![molecular formula C6H4Br2N4 B13649598 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine atoms at the 5th and 8th positions and a methyl group at the 2nd position on the triazolopyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the bromination of 2-methyl-[1,2,4]triazolo[1,5-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions involving the use of a base and a suitable solvent like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl or heteroaryl compounds formed through the coupling of the triazolopyrazine core with other aromatic systems.
Aplicaciones Científicas De Investigación
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atoms and the triazolopyrazine core may play a crucial role in binding to these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine: This compound lacks the bromine atoms and has a saturated ring system, making it structurally distinct.
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar to 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine but with different bromination patterns.
Uniqueness
This compound is unique due to its specific bromination pattern and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and materials.
Propiedades
Fórmula molecular |
C6H4Br2N4 |
|---|---|
Peso molecular |
291.93 g/mol |
Nombre IUPAC |
5,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4Br2N4/c1-3-10-6-5(8)9-2-4(7)12(6)11-3/h2H,1H3 |
Clave InChI |
GAVVLRRUCLQZPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CN=C(C2=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


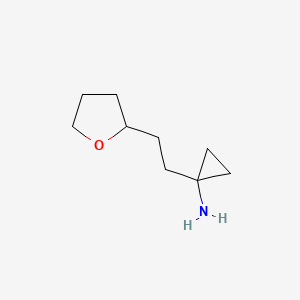
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
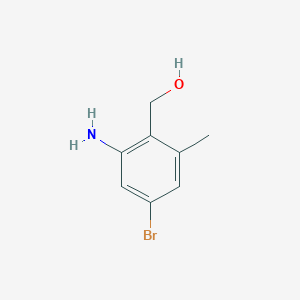

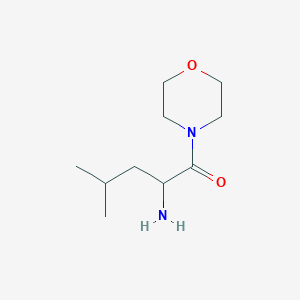
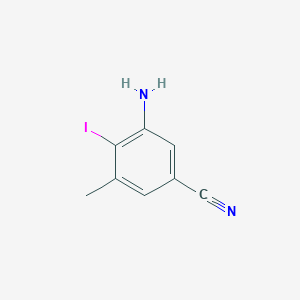
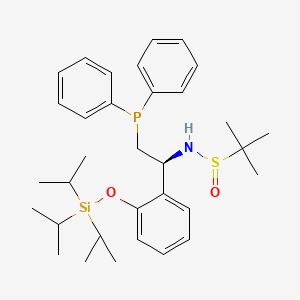
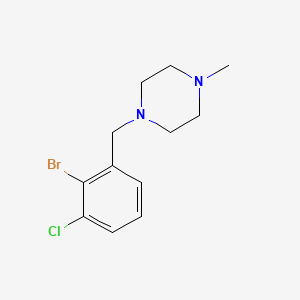
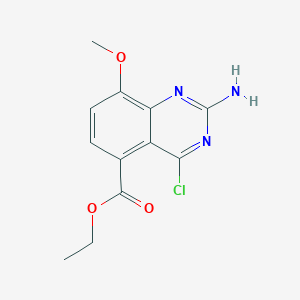
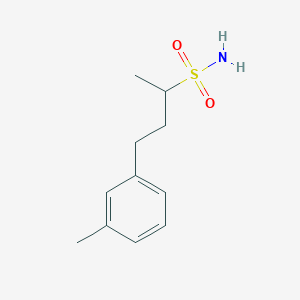

![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)

![N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
